molecular formula C11H13BrN2O2 B2523223 Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate CAS No. 332403-00-6

Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate

Cat. No.: B2523223
CAS No.: 332403-00-6
M. Wt: 285.141
InChI Key: XIVUNHJTGFOFHK-UHFFFAOYSA-N
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Description

Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate typically involves the reaction of 2-aminopyridine with an appropriate electrophile. One common method is the two-step one-pot synthesis, where 2-aminopyridine is reacted with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then condensed with an active electrophile such as ethyl bromoacetate . This method provides a convenient and efficient route to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)6-5-9-8-13-7-3-2-4-10(13)12-9/h2-4,7-8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPSJZJBTMNPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-imidazo[1,2-a]pyridin-2-ylpropanoic acid (472 mg) in methanol (24.8 mL) was added thionyl chloride (0.215 mL), and the mixture was stirred at 60° C. for 3.5 hr. To the reaction mixture was added, under ice-cooling, saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The organic layer was washed successively with water and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (402 mg).
Quantity
472 mg
Type
reactant
Reaction Step One
Quantity
0.215 mL
Type
reactant
Reaction Step One
Quantity
24.8 mL
Type
reactant
Reaction Step One

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